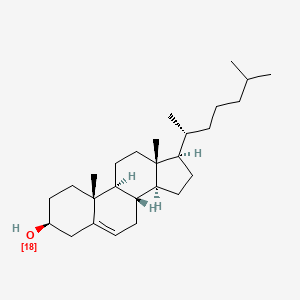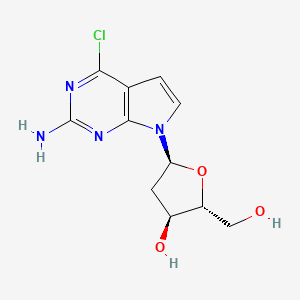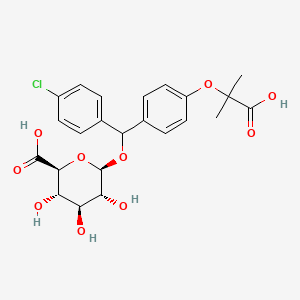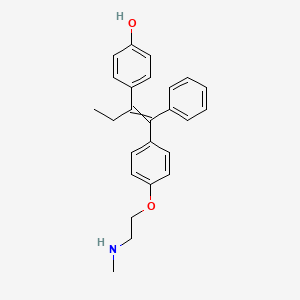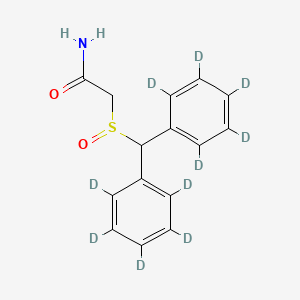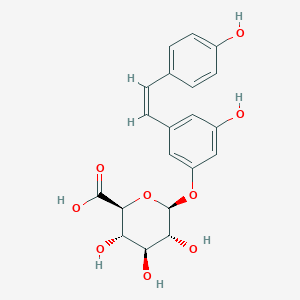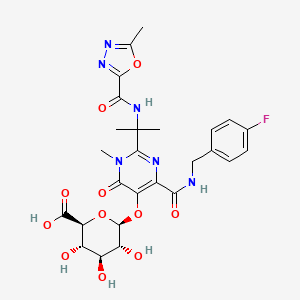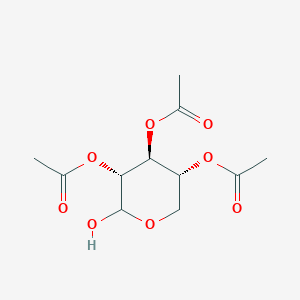
2,3,4-Tri-O-acetyl-D-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is a chemical compound with a complex structure that includes multiple acetoxy groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biochemical reagents. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Wissenschaftliche Forschungsanwendungen
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is an intermediate in the synthesis of various pharmaceuticals, including antiviral and antidiabetic drugs.
Wirkmechanismus
Formation of Glycosidic Bonds: The glycosidic bond involves linking the C1 carbon of one monosaccharide to any hydroxyl oxygen of another monosaccharide or a hydroxyl-bearing molecule (e.g., hydroxyamino acids, lipids, and phosphatidyl inositol). It can also form between the anomeric C1 carbon of a monosaccharide and the amido nitrogen of asparagine or the nitrogen of a purine or pyrimidine base .
Mode of Action:
The interaction of 2,3,4-Tri-O-acetyl-D-xylopyranose with its targets involves the following steps:
- Addition of Alcohol : The oxocarbenium ion reacts with an alcohol from either side of the molecule, resulting in the formation of α- and β-D-xylofuranosides .
Action Environment:
Environmental factors (pH, temperature, presence of other molecules) impact the compound’s efficacy and stability. For instance, equatorial substituents at the C5 carbon affect the rate of methanolysis .
Biochemische Analyse
Biochemical Properties
The role of 2,3,4-Tri-O-acetyl-D-xylopyranose in biochemical reactions is primarily as a synthetic intermediate . It interacts with various enzymes and proteins during the synthesis process. The nature of these interactions is complex and involves multiple steps of chemical reactions .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the structure and function of various biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well known . It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate typically involves the acetylation of a precursor molecule. One common method involves the reaction of a hydroxyl-containing sugar derivative with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is scaled up using similar acetylation reactions. The process involves the use of large reactors where the precursor and acetic anhydride are mixed and heated. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to remove the acetoxy groups, yielding a simpler sugar derivative.
Substitution: The acetoxy groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce a deacetylated sugar .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-chlorophenyl)-3-cyano-2-oxo-6-pyridin-2-ylpyridin-1-yl]oxan-2-yl]methyl acetate
- Iridoid monoterpenoids
Uniqueness
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate is unique due to its specific arrangement of acetoxy groups and its ability to participate in a wide range of chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in various research applications .
Eigenschaften
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHTUYICZOCMA-GZBOUJLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
